molecular formula C6H14ClNO B1281024 trans-2-Aminocyclohexanol hydrochloride CAS No. 5456-63-3

trans-2-Aminocyclohexanol hydrochloride

Cat. No. B1281024
CAS RN: 5456-63-3
M. Wt: 151.63 g/mol
InChI Key: LKKCSUHCVGCGFA-KGZKBUQUSA-N
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Description

Trans-2-Aminocyclohexanol hydrochloride, also known as trans-2-Aminocyclohexanol HCl, is a cyclic amine and an important precursor for the synthesis of a variety of pharmaceuticals and biochemicals. It is a white crystalline solid, and is soluble in water, methanol, and ethanol. Trans-2-Aminocyclohexanol HCl is used in the synthesis of a variety of drugs and biochemicals, including anti-inflammatory agents, anticonvulsants, and anti-cancer agents.

Scientific Research Applications

  • Conformational Switching and Molecular Switches :trans-2-Aminocyclohexanol hydrochloride has been utilized in the design of pH-induced conformational switching in molecular systems. Specifically, its protonation leads to significant conformational changes, which can trigger conformational switching in crown ethers and podands. This property is harnessed to create allosteric systems with negative cooperativity, offering promising applications in the development of molecular switches (Samoshin et al., 2004); (Brázdová et al., 2005).

  • Synthesis of Antidotes for Anticholinesterase Poisoning :The compound has been studied for its potential in the synthesis of antidotes for anticholinesterase poisoning. The preparation of its derivatives demonstrated protective effectiveness against toxins like sarin, highlighting its potential role in the development of chemical defense measures (Bannard & Parkkari, 1970).

  • Development of Pharmaceutical Intermediates :this compound serves as a precursor for the synthesis of various pharmaceutical intermediates. Its conversion to different derivatives demonstrates its versatility and utility in medicinal chemistry, particularly in the synthesis of compounds with potential anticancer activity (Johnston et al., 1975).

  • Enzymatic Kinetic Resolution and Catalysis :The compound has been used in the resolution of racemic derivatives and as a ligand in asymmetric catalysis. This application is significant in producing optically active aminocyclohexanols, which are valuable in the synthesis of enantiomerically pure compounds (Schiffers et al., 2006).

  • Preparation of Enantiomerically Pure Derivatives :Studies have also focused on the preparation of enantiomerically pure trans-2-Aminocyclohexanols, essential in pharmaceutical research for developing drugs with specific stereochemical requirements. The scalability and efficiency of these processes have been a key area of research (Xue et al., 2014).

Safety and Hazards

Trans-2-Aminocyclohexanol hydrochloride may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment/face protection .

Biochemical Analysis

Biochemical Properties

trans-2-Aminocyclohexanol hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of functionalized triamine . The nature of these interactions often involves hydrogen bonding and ionic interactions due to the presence of both amino and hydroxyl groups in its structure.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard storage conditions

properties

IUPAC Name

(1R,2R)-2-aminocyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKCSUHCVGCGFA-KGZKBUQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13374-31-7, 5456-63-3
Record name Cyclohexanol, 2-amino-, hydrochloride (1:1), (1R,2R)-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5456-63-3
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Record name Cyclohexanol, 2-amino-, hydrochloride (1:1), (1R,2R)-
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Record name 5456-63-3
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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